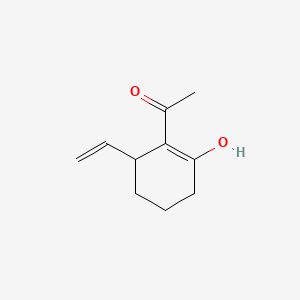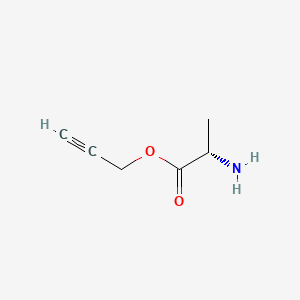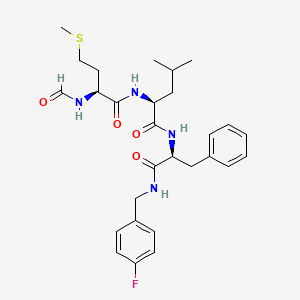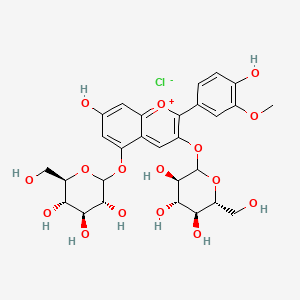
Copper nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper nonanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with nonanoic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or methanol to facilitate the formation of the copper salt. The general reaction is as follows:
CuO+2C9H19COOH→Cu(C9H19COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with nonanoic acid in the presence of a base such as sodium hydroxide. This method ensures a higher yield and purity of the final product. The reaction can be represented as:
CuSO4+2C9H19COOH+2NaOH→Cu(C9H19COO)2+Na2SO4+2H2O
Analyse Des Réactions Chimiques
Types of Reactions: Copper nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and nonanoic acid.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the nonanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligands such as ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) oxide and nonanoic acid.
Reduction: Copper(I) compounds and nonanoic acid.
Substitution: Copper complexes with new ligands and free nonanoic acid.
Applications De Recherche Scientifique
Copper nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: It is explored for its potential in developing antimicrobial coatings for medical devices.
Mécanisme D'action
The mechanism by which copper nonanoate exerts its effects involves the release of copper ions (Cu^2+). These ions interact with cellular components, leading to the generation of reactive oxygen species (ROS) and disruption of cellular membranes. The copper ions can also bind to proteins and enzymes, inhibiting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Copper acetate: Another copper salt with similar antimicrobial properties but different solubility and reactivity.
Copper sulfate: Widely used in agriculture and industry, but less effective in organic synthesis compared to copper nonanoate.
Copper oleate: Similar in structure but has different applications in the production of lubricants and cosmetics.
Uniqueness: this compound is unique due to its specific chain length of the nonanoate ligand, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic interactions .
Propriétés
Numéro CAS |
83852-51-1 |
|---|---|
Formule moléculaire |
C18H34CuO4 |
Poids moléculaire |
378.0 g/mol |
Nom IUPAC |
copper;nonanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
HZULDDWVCRWYCB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)




![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)



